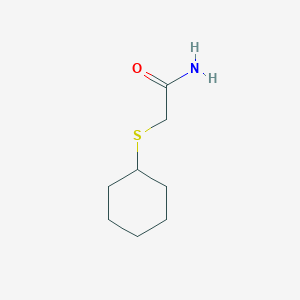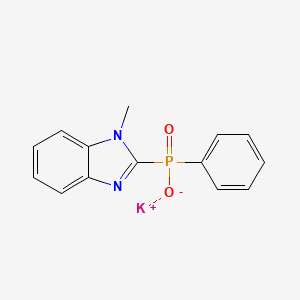![molecular formula C11H8F2N4O4 B6422526 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione CAS No. 302935-80-4](/img/structure/B6422526.png)
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione, also known as DFMH, is a synthetic compound that belongs to the class of hydrazones. It is a white solid with a molecular weight of 336.22 g/mol, and is soluble in water, dimethyl sulfoxide, and other organic solvents. DFMH has been studied extensively in scientific research due to its wide range of applications in laboratory experiments.
Applications De Recherche Scientifique
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has been used in a variety of scientific research applications, including in the fields of organic synthesis, medicinal chemistry, and drug discovery. It can be used as a reagent for the synthesis of various compounds, such as heterocyclic compounds, and can also be used as a catalyst for the synthesis of other compounds. 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has also been used in the synthesis of drugs, such as antifungal agents and antiviral agents. In addition, 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has been used in the synthesis of other compounds, such as antioxidants, antimalarials, and anti-inflammatory agents.
Mécanisme D'action
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione is believed to act as a pro-drug, meaning it is converted to an active form in the body. When 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione is metabolized, it is converted to its active form, which is a hydrazone. This active form of 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione can then interact with various enzymes and other molecules in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione have been studied extensively in laboratory experiments. It has been found to inhibit the activity of various enzymes, such as cytochrome P450, cyclooxygenase, and lipoxygenase. In addition, 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has been found to inhibit the activity of various signaling molecules, such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. Furthermore, 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has been found to exhibit antioxidant activity, and has been shown to reduce inflammation and oxidative stress in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is also relatively stable. Furthermore, it is soluble in a variety of organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to using 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione in laboratory experiments. It can be toxic if ingested, and it can also be irritating to the skin and eyes. In addition, it can be difficult to control the amount of 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione produced in experiments, as it can be difficult to measure its concentration accurately.
Orientations Futures
The potential future directions for 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In particular, further research into its potential anti-inflammatory and antioxidant effects could be beneficial. In addition, further research into its potential use in drug discovery and development could also be beneficial. Finally, further research into its potential use as a reagent in organic synthesis could also be beneficial.
Méthodes De Synthèse
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione can be synthesized through a variety of methods, including the reaction of 4-difluoromethoxybenzaldehyde and hydrazine hydrate in methanol. This reaction produces the hydrazone intermediate, which is then oxidized with potassium permanganate to form the desired product. Other methods of synthesis include the reaction of 4-difluoromethoxybenzaldehyde with hydrazine hydrate in ethyl acetate, and the reaction of 4-difluoromethoxybenzaldehyde with hydrazine sulfate in aqueous sodium hydroxide.
Propriétés
IUPAC Name |
5-[[4-(difluoromethoxy)phenyl]diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4O4/c12-10(13)21-6-3-1-5(2-4-6)16-17-7-8(18)14-11(20)15-9(7)19/h1-4,10H,(H3,14,15,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHXGDSPZDUJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(4-(difluoromethoxy)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422456.png)
![(Z)-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-{4-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}carbamimidothioic acid](/img/structure/B6422461.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6422475.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6422485.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6422493.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6422496.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6422502.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B6422508.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B6422511.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B6422513.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B6422514.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B6422521.png)
